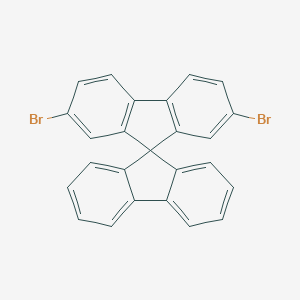

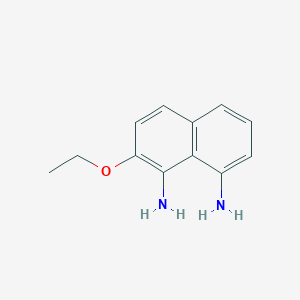

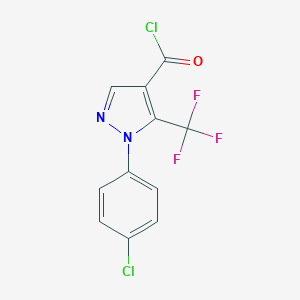

![molecular formula C7H7ClF3N3 B070775 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine CAS No. 175205-60-4](/img/structure/B70775.png)

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine often involves condensation reactions, as demonstrated in the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which subsequently can be used to generate trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones with novel properties (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine shows a tendency towards planarity and the formation of significant π-π stacking interactions, enhancing their reactivity and potential for further chemical modifications (Trilleras et al., 2014).

Chemical Reactions and Properties

Reactions involving trifluoromethyl groups, as found in 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine, are of significant interest. For example, the regiospecific cyclization of 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines showcases the versatility and reactivity of such compounds, leading to novel pyrimidines with unique properties (Zanatta et al., 2003).

Physical Properties Analysis

While specific data on 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is scarce, the study of related compounds suggests that trifluoromethyl groups contribute to unique physical properties, such as fluorescence and the ability to inhibit certain types of plant growth, indicative of potential applications in materials science and agriculture (Yan‐Chao Wu et al., 2006).

Chemical Properties Analysis

The chemical behavior of 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine and related compounds includes reactivity towards nucleophiles, leading to transformations that can be exploited in synthetic chemistry for the development of novel compounds with enhanced or desired properties (Terenin et al., 2011).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

- The compound 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is involved in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 4,4,4-trifluoroacetoacetate produces 5-hydroxy-3-(trifluoromethyl)pyrazole and its isomer 3-hydroxy-5-(trifluoromethyl)pyrazole, as established through 13C NMR spectra analysis (Lee et al., 1990).

Applications in Organic Synthesis

- The compound plays a significant role in organic synthesis, enabling the creation of novel derivatives. For example, it's used in the formation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting its versatility in chemical reactions (Rahimizadeh et al., 2007).

Chemical Transformations

- Another significant application is in chemical transformations where it undergoes various reactions leading to different organic compounds. For instance, its reaction with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in refluxing ethanol yields 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol (Pavlik et al., 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTGWMCTJXPJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381794 |

Source

|

| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine | |

CAS RN |

175205-60-4 |

Source

|

| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)